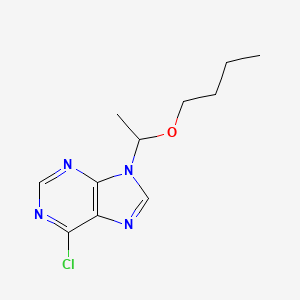

9-(1-Butoxyethyl)-6-chloro-9H-purine

Description

Contextualizing 9-(1-Butoxyethyl)-6-chloro-9H-purine within Purine (B94841) Chemistry

9-(1-Butoxyethyl)-6-chloro-9H-purine belongs to the class of N9-substituted purine derivatives. The fundamental structure consists of a purine core, which is a bicyclic aromatic heterocycle, chlorinated at the 6-position and substituted at the 9-position with a 1-butoxyethyl group. The chlorine atom at the C6 position is a key reactive site, susceptible to nucleophilic substitution, making 6-chloropurine (B14466) a vital precursor for a wide range of 6-substituted purine analogs with diverse biological activities.

The 1-butoxyethyl group at the N9 position is an acetal-type protecting group. In the realm of nucleoside and nucleotide chemistry, the protection of the N9 position of purines is a critical step to ensure regioselectivity in subsequent reactions. The butoxyethyl group, being labile under acidic conditions, allows for its selective removal, unveiling the N9-unsubstituted purine or enabling further modifications at this site. This strategic placement of a cleavable group highlights the compound's role as a key intermediate in multi-step organic syntheses.

Overview of Strategic Research Areas for 9-(1-Butoxyethyl)-6-chloro-9H-purine

The research significance of 9-(1-Butoxyethyl)-6-chloro-9H-purine is primarily centered on its utility as a building block for the synthesis of novel purine derivatives. The two main points of chemical reactivity on this molecule, the C6-chloro group and the N9-butoxyethyl group, allow for a modular approach to drug discovery and development.

Key research areas include:

Synthesis of 6-Substituted Purine Analogs: The displacement of the C6-chloro atom by various nucleophiles (amines, thiols, alcohols) can lead to the generation of large libraries of compounds. These derivatives are often screened for a wide range of biological activities, including but not limited to antiviral, anticancer, and kinase inhibitory effects. For instance, 6-chloropurines substituted at the 9-position with bicyclic skeletons have shown promise as chemotherapeutic agents. nih.gov

Development of Prodrugs: The N9-butoxyethyl group can be envisioned as a potential prodrug moiety. In a physiological environment, enzymatic or hydrolytic cleavage of this group could release the active N9-unsubstituted or N9-hydroxyethyl purine derivative.

Exploration of N9-Functionalization: Following the removal of the butoxyethyl group, the N9 position becomes available for the introduction of other substituents, such as sugar moieties to create nucleoside analogs, or other functional groups to modulate the compound's physicochemical properties and biological activity.

Historical Development of Synthetic Approaches to Analogous Purine Derivatives

The synthesis of N9-substituted 6-chloropurines has been a subject of extensive research. Historically, the direct alkylation of 6-chloropurine with an appropriate alkyl halide has been a common approach. nih.gov However, this method often suffers from a lack of regioselectivity, leading to the formation of a mixture of N7 and N9 isomers. nih.gov The thermodynamically more stable N9 isomer usually predominates, but the separation of these isomers can be challenging. nih.gov

To address the issue of regioselectivity, various strategies have been developed over the years:

Use of Different Bases and Solvents: The choice of base and solvent can significantly influence the N9/N7 ratio. For example, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base under microwave irradiation has been shown to improve regioselectivity for the N9 position. ub.edu

Vorbrüggen Silylation: This method, widely used in nucleoside synthesis, involves the reaction of a silylated purine with an electrophile. It generally favors the formation of the N9 isomer. nih.gov

Multistep Synthetic Routes: More complex, multi-step syntheses starting from pyrimidine (B1678525) precursors allow for unambiguous regiocontrol, though they are often more laborious.

The synthesis of 9-(1-Butoxyethyl)-6-chloro-9H-purine would likely follow the general principle of N9-alkylation of 6-chloropurine. A plausible route involves the reaction of 6-chloropurine with 1-bromo-1-butoxyethane in the presence of a suitable base.

Table 1: Comparison of Synthetic Methods for N9-Alkylation of 6-Chloropurine

| Method | Reagents | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Direct Alkylation | 6-chloropurine, alkyl halide, base (e.g., K2CO3, NaH) | Operationally simple | Often yields mixtures of N7 and N9 isomers |

| Microwave-assisted | 6-chloropurine, alkyl halide, (Bu)4NOH | Reduced reaction times, improved regioselectivity | Requires specialized equipment |

| Vorbrüggen-type | Silylated 6-chloropurine, electrophile, Lewis acid | Generally good N9 selectivity | Requires preparation of the silylated purine |

Current Research Trajectories and Future Outlook for Advanced Purine Chemistry involving 9-(1-Butoxyethyl)-6-chloro-9H-purine

The future of purine chemistry is geared towards the development of highly selective and efficient synthetic methodologies and the discovery of novel purine derivatives with enhanced therapeutic properties. In this context, compounds like 9-(1-Butoxyethyl)-6-chloro-9H-purine will continue to play a crucial role as versatile intermediates.

Current and future research trajectories are expected to focus on:

Combinatorial Chemistry: The modular nature of 9-(1-Butoxyethyl)-6-chloro-9H-purine makes it an ideal candidate for combinatorial library synthesis. High-throughput screening of these libraries could accelerate the discovery of new drug leads.

Green Chemistry Approaches: The development of more environmentally friendly synthetic methods for the preparation and derivatization of purines, such as the use of greener solvents and catalysts, is an active area of research.

Target-Specific Drug Design: With an increasing understanding of the biological targets of purine derivatives (e.g., kinases, polymerases), the rational design of new molecules based on the 9-(1-Butoxyethyl)-6-chloro-9H-purine scaffold is becoming more feasible. The synthesis of novel 6-substituted purine derivatives continues to be an active area of investigation for their potential biological activities. researchgate.net

Biocatalysis: The use of enzymes in the synthesis and modification of purine derivatives is a promising avenue for achieving high chemo-, regio-, and stereoselectivity. For instance, enzymatic synthesis has been employed to produce 2-chloropurine arabinonucleosides. nih.gov

Table 2: Potential Research Applications of Derivatives of 9-(1-Butoxyethyl)-6-chloro-9H-purine

| Derivative Class | Potential Biological Target | Therapeutic Area |

|---|---|---|

| 6-amino derivatives | Adenosine receptors, Kinases | Neurological disorders, Cancer |

| 6-thio derivatives | Inosine monophosphate dehydrogenase | Immunosuppression, Cancer |

| 6-alkoxy derivatives | Phosphodiesterases | Inflammatory diseases |

Properties

CAS No. |

106284-79-1 |

|---|---|

Molecular Formula |

C11H15ClN4O |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

9-(1-butoxyethyl)-6-chloropurine |

InChI |

InChI=1S/C11H15ClN4O/c1-3-4-5-17-8(2)16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3 |

InChI Key |

HLIODFKTXXWZRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)N1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 1 Butoxyethyl 6 Chloro 9h Purine

De Novo Synthetic Routes to the Purine (B94841) Scaffold

The de novo synthesis of the purine ring system involves constructing the bicyclic heterocycle from acyclic or monocyclic precursors, rather than modifying an existing purine. This approach offers flexibility in introducing various substituents onto the core structure. The most common and historically significant method is the Traube purine synthesis, which generally involves the cyclization of a substituted pyrimidine (B1678525).

Cyclization Strategies for 9H-Purine Core Formation

The formation of the 9H-purine core is achieved by constructing the imidazole (B134444) ring onto a pre-existing pyrimidine ring. A classic strategy begins with a 4,5-diaminopyrimidine (B145471). The key steps typically involve:

Formylation: The 5-amino group of the diaminopyrimidine is formylated using a C1 source like formic acid or ethyl formate.

Cyclization: The resulting 5-formamido-4-aminopyrimidine undergoes cyclization, usually through heating, often with a dehydrating agent, to close the imidazole ring and form the purine scaffold.

Alternative cyclization strategies may involve reacting the 4,5-diaminopyrimidine with other one-carbon sources, such as diethoxymethyl acetate (B1210297) or triethyl orthoformate, which can lead directly to the purine product under acidic conditions. The mechanism involves the formation of an intermediate Schiff base at the 5-amino position, followed by intramolecular cyclization and elimination of alcohol to yield the purine.

| Cyclization Method | C1 Source | Typical Conditions | Ref. |

| Formic Acid Cyclization | Formic acid | Heating, sometimes with acid or base catalyst | researchgate.net |

| Triethyl Orthoformate | HC(OEt)₃ | Acetic anhydride (B1165640) or acid catalyst (e.g., HCl) | researchgate.net |

| Diethoxymethyl Acetate | (EtO)₂CH(OAc) | Heating in a suitable solvent | researchgate.net |

Precursor Design and Synthesis for the Purine Ring System

The success of de novo purine synthesis hinges on the rational design and preparation of appropriately substituted pyrimidine precursors. For the ultimate synthesis of 6-chloropurine (B14466) derivatives, a common starting point is the synthesis of 4,5-diamino-6-hydroxypyrimidine (B30909).

The synthesis of this key precursor can be accomplished through several routes, a common one starting from malononitrile:

Condensation: Malononitrile is condensed with thiourea (B124793) to form 4-amino-6-mercapto-2-thiopyrimidine.

Oxidation/Hydrolysis: The mercapto groups can be removed or converted to a hydroxyl group.

Nitrosation: The pyrimidine is then nitrosated at the 5-position.

Reduction: The 5-nitroso group is subsequently reduced to an amino group, yielding the required 4,5-diaminopyrimidine derivative.

The choice of substituents on the pyrimidine precursor is critical as they dictate the substitution pattern on the final purine product. For instance, starting with 4,5-diamino-6-hydroxypyrimidine and cyclizing with formic acid will ultimately yield hypoxanthine (B114508), the direct precursor to 6-chloropurine.

Functionalization Strategies for the 6-Chloro Position

The introduction of a chlorine atom at the 6-position is a critical transformation, as 6-chloropurine is a versatile intermediate for introducing a wide array of other functional groups (e.g., amino, alkoxy, thio) via nucleophilic substitution. nih.govacs.orgbyu.edu

Electrophilic Chlorination Approaches

Direct electrophilic chlorination at the C6 position of a pre-formed purine ring is generally not a viable synthetic strategy. The pyrimidine ring of the purine system is electron-deficient, making it resistant to electrophilic attack. Computational studies indicate that other positions on the purine ring, such as the N1, N7, N9, and C8 positions, are kinetically or thermodynamically more favorable sites for electrophilic attack, depending on the specific purine derivative and reaction conditions. rsc.org Therefore, functionalization at the C6 position relies on alternative methods.

Nucleophilic Substitution for Chloro Introduction

The most prevalent and efficient method for introducing the 6-chloro substituent is through the conversion of a 6-hydroxyl group. The readily available purine derivative, hypoxanthine (6-hydroxypurine), is the standard starting material for this transformation. The hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.

Common chlorinating agents for this purpose include phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂). The reaction with phosphoryl chloride is often performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger. google.comgoogle.com In some procedures, the reaction is carried out under reflux or in a sealed tube at elevated temperatures to drive the reaction to completion. google.com Another approach utilizes bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic amine catalyst. patsnap.com

| Starting Material | Chlorinating Agent | Base/Catalyst | Typical Conditions | Product |

| Hypoxanthine | Phosphoryl Chloride (POCl₃) | N,N-Dimethylaniline | Reflux, 2 hours | 6-Chloropurine |

| Hypoxanthine | Phosphoryl Chloride (POCl₃) | None | Sealed tube, 150°C, 5 hours | 6-Chloropurine |

| Acetyl Hypoxanthine | Phosphoryl Chloride (POCl₃) | Tertiary Amine (e.g., Pyridine) | 100-105°C, 4-8 hours | 6-Chloropurine |

| Hypoxanthine | Bis(trichloromethyl)carbonate | Pyridine | 0-5°C then reflux (110°C) | 6-Chloropurine |

Regioselective N-Alkylation at the 9-Position

Alkylation of the purine ring is complicated by the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). For many biologically active purine derivatives, the substituent is required at the N9 position. Consequently, achieving high regioselectivity in the N-alkylation step is a significant synthetic challenge. The reaction of 6-chloropurine with an alkylating agent, such as 1-butoxyethyl bromide or a related electrophile, can potentially yield a mixture of N7 and N9 isomers. mdpi.com

Several strategies have been developed to favor the formation of the thermodynamically more stable N9 isomer. The choice of reaction conditions, including the base, solvent, and temperature, plays a crucial role. ub.eduresearchgate.net

Base and Solvent Effects: The use of a non-polar solvent and a specific base can influence the site of alkylation. For instance, using potassium carbonate in a polar aprotic solvent like DMF is a common condition that often yields a mixture of isomers. However, alternative bases like tetrabutylammonium (B224687) hydroxide (B78521) have been shown to provide better N9 selectivity. ub.edu

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to improve regioselectivity and dramatically reduce reaction times. Reactions under microwave irradiation often lead to higher yields of the desired N9-alkylated product, minimizing the formation of byproducts. ub.edu

Isomer Conversion: In cases where a mixture of N7 and N9 isomers is formed, it is sometimes possible to convert the undesired N7 isomer into the more stable N9 product. This can often be achieved by heating the reaction mixture for an extended period, which facilitates an intermolecular or intramolecular migration of the alkyl group. mdpi.com

Steric Hindrance: In some cases, bulky substituents at the C6 position can sterically hinder the N7 position, thereby directing alkylating agents to the N9 position. mdpi.com However, this is not always a reliable strategy and can be substrate-dependent.

The alkylation of 6-chloropurine with 1-butoxyethyl halide would typically be performed under basic conditions (e.g., NaH or K₂CO₃) in a solvent like DMF. Optimization of these conditions would be necessary to maximize the yield of the desired 9-(1-Butoxyethyl)-6-chloro-9H-purine.

| Purine Substrate | Alkylating Agent | Base | Solvent | Conditions | N9/N7 Ratio |

| 6-Chloropurine | Ethyl iodide | NaH | DMF | Not specified | N9 is major product |

| 6-Chloropurine | Isopropyl bromide | (Bu)₄NOH | Acetonitrile (B52724) | 50°C, 30 min (MW) | >99:1 |

| 6-Methylthiopurine | Methyl iodide | (Bu)₄NOH | Acetonitrile | 50°C, 30 min (MW) | >99:1 |

| 6-Chloropurine | Bromoether | Triethylamine | DMF | Heating | Mixture, converts to N9 |

Strategies for Selective Introduction of the 1-Butoxyethyl Moiety

The introduction of an alkyl group onto the purine ring is often complicated, with reactions typically yielding a mixture of N7 and N9 isomers. acs.orgub.edu The thermodynamically more stable N9 isomer is generally the predominant product, particularly under heated conditions. acs.org

Several methodologies have been developed to enhance N9-regioselectivity:

Direct Alkylation under Basic Conditions: This is a common method for purine alkylation. acs.org The reaction of 6-chloropurine with an appropriate alkylating agent, such as 1-chloroethyl butyl ether, in the presence of a base can yield the desired N9-substituted product. Various bases have been explored, including potassium carbonate in DMF, which has been shown to be effective for N9 alkylation of similar purine structures. researchgate.net The use of tetrabutylammonium hydroxide has also been reported to provide excellent results for regioselective N9 alkylation. ub.edu

Vorbrüggen-type Reaction: This method involves the reaction of a silylated purine derivative with an alkyl halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). nih.gov While this method can be optimized to produce the N7 isomer under kinetic control, thermodynamic conditions (e.g., heating at 80°C) favor the formation of the N9 isomer. acs.orgnih.gov For the synthesis of 9-(1-butoxyethyl)-6-chloro-9H-purine, this would involve reacting silylated 6-chloropurine with a 1-butoxyethyl halide.

Mitsunobu Reaction: N-alkylation of purines can be achieved using alcohols under Mitsunobu conditions, although this method may require long reaction times. ub.edu This would involve reacting 6-chloropurine with 1-butoxyethanol.

Substituent-Directed Alkylation: The presence of bulky substituents at the C6 position of the purine can sterically hinder the N7 position, thereby promoting regioselective alkylation at the N9 position. nih.govresearchgate.net

Stereochemical Control in Alkylation Reactions

The 1-butoxyethyl moiety contains a chiral center at the carbon atom attached to the N9 position of the purine ring. Consequently, the alkylation reaction can produce a racemic mixture of two enantiomers. Controlling the stereochemistry of this center is a critical aspect of the synthesis if a specific enantiomer is desired for biological applications.

While literature specifically detailing the stereochemical control for 9-(1-butoxyethyl)-6-chloro-9H-purine is scarce, general principles of asymmetric synthesis can be applied:

Chiral Alkylating Agents: Employing an enantiomerically pure 1-butoxyethyl halide or a related electrophile would transfer the predetermined stereochemistry to the purine scaffold. This is a direct method to obtain an enantiomerically enriched product.

Chiral Catalysts: The use of a chiral catalyst, such as a chiral Lewis acid or a phase-transfer catalyst, could create a chiral environment around the purine nucleophile, favoring the attack on the prochiral electrophile from one face over the other, leading to an enantiomeric excess of one product.

Auxiliary-Based Methods: A chiral auxiliary could be temporarily attached to the 6-chloropurine substrate. This auxiliary would direct the incoming 1-butoxyethyl group to a specific face of the molecule, after which the auxiliary is cleaved to yield the enantiomerically enriched product.

Innovative Synthetic Techniques

Recent innovations in synthetic chemistry offer more efficient, safer, and environmentally friendly routes for the synthesis of complex molecules like 9-(1-butoxyethyl)-6-chloro-9H-purine.

Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. For purine synthesis, these can be implemented in several ways:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate purine alkylation reactions, often leading to higher yields and improved regioselectivity in shorter reaction times compared to conventional heating. ub.eduresearchgate.net This reduction in reaction time and potential for higher efficiency aligns with green chemistry goals.

Alternative Solvents: The use of greener solvents or even solvent-free conditions can drastically reduce the environmental impact of a synthesis. While many purine alkylations use polar aprotic solvents like DMF, research into more benign alternatives is ongoing.

Catalytic Efficiency: Employing highly efficient catalysts at low loadings minimizes waste and can avoid the use of stoichiometric reagents that are often more hazardous.

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical production with significant advantages over traditional batch processing. uc.pt Reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing.

Key benefits for the synthesis of 9-(1-butoxyethyl)-6-chloro-9H-purine include:

Enhanced Safety: Small reactor volumes allow for better management of reaction exotherms and the safe use of hazardous reagents.

Improved Control and Reproducibility: Precise control over residence time and temperature leads to consistent product quality and yield.

Scalability: Production can be easily scaled up by running the system for longer periods, avoiding the challenges associated with scaling up batch reactors.

Catalysis is central to achieving efficiency and selectivity in purine synthesis. As mentioned, both acid and base catalysis play crucial roles in directing the alkylation of the purine ring.

Lewis Acid Catalysis: In Vorbrüggen-type reactions, Lewis acids like SnCl₄ or titanium tetrachloride (TiCl₄) are essential for activating the alkylating agent and facilitating the reaction with the silylated purine. acs.orgnih.gov

Base Catalysis: In direct alkylation, the choice of base is critical. Strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) are commonly used to deprotonate the purine ring, forming the nucleophilic purine anion. nih.govresearchgate.net The use of quaternary ammonium (B1175870) hydroxides, such as tetrabutylammonium hydroxide, has been shown to improve both yield and regioselectivity in N9 alkylation. ub.edu

Phase-Transfer Catalysis: For reactions involving a solid or aqueous base and an organic solvent, a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can facilitate the transfer of the base into the organic phase, accelerating the reaction. This has been effectively used in the synthesis of 6-chloropurine precursors. koreascience.kr

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency of synthesizing N9-alkylated 6-chloropurines varies significantly depending on the chosen methodology, substrate, and alkylating agent. While specific yield data for 9-(1-butoxyethyl)-6-chloro-9H-purine is not prominently available, analysis of related syntheses provides a valuable comparison.

| Method | Substrate | Alkylating Agent | Conditions | N9-Product Yield | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | 6-Chloropurine | Methyl Iodide | DBU, Acetonitrile, 48h | 12% | ub.edu |

| Direct Alkylation (Microwave) | 6-Chloropurine | Cyclopentyl Bromide | (Bu)₄NOH, 60°C, 30 min | 91% | ub.edu |

| Vorbrüggen-type | 6-Chloropurine | tert-Butyl Bromide | BSA, SnCl₄, ACN, 80°C, 5h | 39% | nih.gov |

| Direct Alkylation | 2-Chloro-6-morpholinopurine | Various Alkyl Halides | K₂CO₃, DMF | up to 89% | researchgate.net |

| Direct Alkylation | 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl Iodide | NaH, DMF | Exclusive N9 product | nih.gov |

This analysis highlights that modern techniques like microwave-assisted synthesis with optimized base/solvent systems can dramatically improve yields and selectivity for N9 alkylation. ub.edu While traditional methods often result in low to moderate yields and mixtures of isomers, strategic choices, such as installing a directing group at C6, can lead to exclusively the N9 product. nih.gov The Vorbrüggen method provides an alternative route, albeit with moderate yields in the cited example for a sterically hindered alkyl group. nih.gov

Chemical Reactivity and Transformation Mechanisms of 9 1 Butoxyethyl 6 Chloro 9h Purine

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

The chlorine atom at the C-6 position of the purine (B94841) ring is a labile leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of purine chemistry, allowing for the introduction of a wide array of functional groups.

Reaction Kinetics and Mechanistic Pathways

The SNAr reaction of 6-chloropurines generally proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate, often referred to as a Meisenheimer complex. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.

Kinetic studies on analogous 6-halopurine nucleosides have provided insights into the reactivity of the 6-chloro group. For instance, pseudo-first-order kinetics have been measured for the reactions of 6-halopurine compounds with various nucleophiles. nih.govresearchgate.net The reaction of 6-chloropurine (B14466) ribonucleoside with nucleophiles in aqueous solution has also been kinetically evaluated. nih.gov

Influence of Nucleophile Structure on Reactivity

The structure and nature of the incoming nucleophile play a critical role in the rate and efficiency of the SNAr reaction at the C-6 position. A variety of nucleophiles, including amines, alkoxides, and thiolates, have been successfully employed to displace the chloro group in 6-chloropurine derivatives.

Studies on 6-halopurine nucleosides have demonstrated varying displacement reactivity orders depending on the nucleophile. For example, with butylamine (B146782) in acetonitrile (B52724), the reactivity order is F > Br > Cl > I. With methanol (B129727) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, the order is F > Cl ≈ Br > I. With potassium thioacetate (B1230152) in dimethyl sulfoxide (B87167) (DMSO), the order is F > Br > I > Cl. nih.govresearchgate.net For weakly basic aromatic amines like aniline (B41778), the reactivity order in acetonitrile at 70°C is I > Br > Cl > F, although these reactions can be autocatalytic. nih.govresearchgate.net

Table 1: Comparative Reactivity of 6-Halopurine Nucleosides with Various Nucleophiles

| Nucleophile/Conditions | Reactivity Order |

|---|---|

| Butylamine/Acetonitrile | F > Br > Cl > I |

| Methanol/DBU/Acetonitrile | F > Cl ≈ Br > I |

| K+ -SCOCH3/DMSO | F > Br > I > Cl |

| Aniline/Acetonitrile (70°C) | I > Br > Cl > F |

| Aniline/TFA/Acetonitrile (50°C) | F > I > Br > Cl |

Data sourced from studies on 6-halopurine nucleosides. nih.govresearchgate.net

Catalyst Effects on Substitution Efficiency

The efficiency of SNAr reactions on 6-chloropurines can be enhanced by the use of catalysts. Both acid and base catalysis can play a role, as well as transition metal catalysis in certain contexts.

Acid catalysis, for instance with trifluoroacetic acid (TFA), can protonate the purine ring, increasing its electrophilicity and accelerating the nucleophilic attack. nih.govresearchgate.net This is particularly effective for reactions with weakly basic nucleophiles like anilines. nih.govresearchgate.net The substitution at C-6 of purines with amines has been shown to be acid-catalyzed. researchgate.net Lewis acids such as SnCl4 have also been employed as catalysts in reactions involving purine derivatives. nih.gov In some cases, photoredox catalysis has been utilized for aromatic substitution reactions. mdpi.com

Reactions Involving the 1-Butoxyethyl Side Chain

Cleavage and Hydrolysis of the Butoxyethyl Group

The 1-butoxyethyl group is an acetal-type protecting group and is susceptible to cleavage under acidic conditions. The hydrolysis of 9-(1-alkoxyethyl)purines has been studied, providing a basis for understanding the behavior of the butoxyethyl derivative. researchgate.net

The cleavage mechanism involves protonation of the ether oxygen of the alkoxyethyl group, followed by the departure of butanol to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of an unstable hemiaminal, which then decomposes to liberate the N-9 unsubstituted purine and acetaldehyde. The acidic hydrolysis of 9-(1-ethoxyethyl)purine in the presence of mercury(II) chloride has also been investigated. researchgate.net

The stability of such protecting groups is generally high under neutral and basic conditions, making them useful for modifications at other positions of the purine ring before their removal is desired. The removal of similar protecting groups in nucleoside chemistry is a well-established practice, often requiring mild acidic conditions to avoid degradation of other sensitive functional groups. umich.edu

Transformation of the Ether Linkage

The 9-(1-butoxyethyl) group functions as a protecting group for the N9 position of the purine ring. This group forms an N,O-acetal linkage that is characteristically stable under basic and neutral conditions but is readily cleaved under acidic conditions. This acid-lability is the primary transformation involving the ether linkage.

The mechanism of cleavage involves protonation of the ether oxygen, followed by elimination of butanol to form a resonance-stabilized N-vinylpurine intermediate or direct attack by water. Subsequent hydrolysis of the resulting hemiaminal yields the N9-unsubstituted 6-chloropurine. The reaction is typically rapid and performed in high yield using dilute aqueous acid, such as hydrochloric acid or trifluoroacetic acid (TFA), often in a co-solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) at room temperature.

This deprotection strategy is fundamental in syntheses where modification of other parts of the molecule is complete, and the restoration of the N9-H functionality is required for biological activity or further synthetic steps.

| Reaction | Conditions | Product | Notes |

| Deprotection | Dilute HCl or TFA in H₂O/THF | 6-chloro-9H-purine | Cleavage of the N,O-acetal linkage. |

| Stability | Basic (e.g., NaOH, Et₃N), Nucleophilic reagents | No reaction | The ether linkage is stable to basic and nucleophilic conditions. |

Stereochemical Investigations of Side Chain Reactions

The side chain at the N9 position, -(CH(CH₃)OBu), contains a chiral center at the carbon atom bonded to the purine nitrogen and the butoxy group. As the starting materials used to install this group are typically racemic, 9-(1-Butoxyethyl)-6-chloro-9H-purine is produced as a racemic mixture of two diastereomers.

Currently, there is a lack of specific research in the scientific literature focusing on stereochemical investigations of reactions involving this particular side chain. Its primary role as a protecting group means that it is usually removed rather than modified. However, the presence of this stereocenter could theoretically influence the stereochemical outcome of reactions at other sites of the molecule if the chiral environment exerts any diastereoselective control, although no such examples have been prominently reported. For most synthetic applications, the compound is used as a racemic mixture without separation of the diastereomers.

Electrophilic Attack on the Purine Ring System

The purine ring system is generally considered electron-deficient due to the presence of four electronegative nitrogen atoms. This inherent electronic character makes it relatively unreactive towards classical electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts alkylation, which typically require highly activated aromatic substrates. makingmolecules.comwikipedia.orgbyjus.com

Direct electrophilic attack on the carbon atoms of the 9-substituted 6-chloropurine ring is challenging but can be achieved under specific conditions, primarily at the C8 position. The imidazole (B134444) portion of the purine ring is more electron-rich than the pyrimidine (B1678525) portion, making C8 the most nucleophilic carbon atom and thus the most likely site for electrophilic substitution. mdpi.com For instance, direct C-H cyanation of 9-substituted 6-chloropurines has been shown to occur selectively at the C8 position. mdpi.com

A more versatile and widely used strategy for functionalizing the purine ring with electrophiles involves a two-step process: regioselective deprotonation (metalation) with a strong base to generate a potent nucleophile, followed by quenching with an electrophile. nih.govnih.gov This approach allows for the functionalization of both the C8 and C2 positions, which are not readily accessible through direct electrophilic attack.

Regioselectivity of Electrophilic Substitution

The regioselectivity of electrophilic attack on the 9-(1-Butoxyethyl)-6-chloro-9H-purine ring is highly dependent on the reaction methodology.

Direct Electrophilic Attack: In the rare cases where direct electrophilic substitution is successful, the reaction occurs preferentially at the C8 position . This is attributed to the higher electron density of the imidazole ring compared to the pyrimidine ring. Direct bromination of N9-substituted purines, for example, typically yields the 8-bromo derivative. acs.org

Metalation-Assisted Electrophilic Attack: The use of sterically hindered strong bases, such as lithium amides (e.g., lithium tetramethylpiperidide, LTMP) or organomagnesium bases, allows for regioselective deprotonation. nih.gov

C8-Metalation: The proton at C8 is the most acidic on the purine carbon skeleton, making it the primary site for deprotonation by strong bases. Quenching the resulting C8-anion with an electrophile (e.g., iodine, alkyl halides, CO₂) provides a reliable route to a wide range of C8-substituted purines. nih.govnih.gov

C2-Metalation: Functionalization at the C2 position can also be achieved via metalation, although it often requires specific directing groups or carefully controlled conditions to overcome the kinetic preference for C8 deprotonation.

The C6 position, bearing a chlorine atom, is not susceptible to electrophilic attack. Instead, it is a prime site for nucleophilic aromatic substitution, where the chlorine atom is displaced by various nucleophiles. nih.govacs.orgresearchgate.net

| Method | Position of Attack | Example Electrophile (E+) | Product |

| Direct Electrophilic Substitution | C8 | Br₂, NCS | 8-Halo-9-(1-butoxyethyl)-6-chloro-9H-purine |

| C8-Metalation then E+ | C8 | I₂, CH₃I, CO₂, R-CHO | 8-Substituted-9-(1-butoxyethyl)-6-chloro-9H-purine |

| C2-Metalation then E+ | C2 | I₂, (CH₃)₃SnCl | 2-Substituted-9-(1-butoxyethyl)-6-chloro-9H-purine |

Protecting Group Strategies for Directed Reactivity

The 9-(1-butoxyethyl) group is itself a protecting group. Its primary functions are to enhance solubility in organic solvents and to block the N9 position, thereby preventing N9-alkylation and directing substitution reactions towards other sites on the purine scaffold. nih.govacs.org For example, by blocking the N9 site, alkylation reactions are often directed to the N7 position.

In the context of directing electrophilic attack on the carbon skeleton, the N9-protecting group plays a crucial role in the metalation strategy. The presence of a substituent at N9 is essential for the stability of the purine anion formed upon deprotonation at C8 or C2. Bulky N9-protecting groups, such as tetrahydropyranyl (THP) or benzyl, have been shown to be effective in facilitating clean and regioselective metalation reactions. nih.gov The 1-butoxyethyl group serves this purpose well, allowing for regioselective functionalization before its simple removal with acid.

To achieve functionalization at different positions, a combination of protecting groups may be employed. For instance, if a nucleophilic substitution is desired at C6 before electrophilic attack at C8, the 9-(1-butoxyethyl) group remains in place to protect the N9 position throughout the sequence.

Oxidation and Reduction Chemistry of 9-(1-Butoxyethyl)-6-chloro-9H-purine

Oxidation: The purine ring system can undergo oxidation, typically at one of the ring nitrogen atoms, to form N-oxides. For 6-chloropurine derivatives, direct oxidation with peroxy acids, such as monoperphthalic acid or m-chloroperoxybenzoic acid (m-CPBA), has been shown to yield the corresponding purine 3-N-oxide. oup.com The N9 position is protected by the butoxyethyl group, and the N1 and N7 positions are generally less reactive towards oxidation in this scaffold. The N3-oxide is a key intermediate for further transformations, as the N-oxide functionality can activate the purine ring for different substitution patterns.

Reduction: The most common reduction reaction involving 9-(1-Butoxyethyl)-6-chloro-9H-purine is the reductive dehalogenation of the C6-Cl bond. This is a synthetically useful transformation that converts the 6-chloropurine scaffold into the corresponding purine derivative. Catalytic hydrogenation is a standard method for this conversion, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.gov This reaction proceeds under mild conditions and provides a clean route to 9-(1-butoxyethyl)-9H-purine, which can then be deprotected to yield the parent purine.

| Reaction Type | Reagent(s) | Position(s) Affected | Product |

| Oxidation | m-CPBA, H₂O₂/AcOH | N3 | 9-(1-Butoxyethyl)-6-chloro-9H-purine 3-N-oxide |

| Reduction | H₂, Pd/C | C6 | 9-(1-Butoxyethyl)-9H-purine |

Rearrangement Reactions and Tautomerism

Tautomerism: For unsubstituted purines, the most significant tautomeric equilibrium is between the N7-H and N9-H forms. nih.goved.ac.ukmdpi.com However, in 9-(1-Butoxyethyl)-6-chloro-9H-purine, the butoxyethyl group is covalently attached to the N9 position. This substitution effectively "locks" the tautomeric form, preventing the common N7-H ⇌ N9-H tautomerism. Consequently, the compound exists overwhelmingly as the N9-substituted isomer. Other potential tautomers, such as those involving protonation at N1 or N3, are significantly less stable and are not typically observed under normal conditions. mdpi.com

Rearrangement Reactions: Rearrangement reactions are not a prominent feature of the chemistry of 9-substituted 6-chloropurines like 9-(1-Butoxyethyl)-6-chloro-9H-purine. The purine ring is a stable aromatic system, and the side chain is a simple saturated acetal. While rearrangements involving the migration of alkyl or other groups from one nitrogen to another (e.g., N7 to N9) have been observed in some purine systems under thermal or catalytic conditions, such reactions are not reported for N-acetal protecting groups. nih.govacs.org The chemical transformations of this compound are generally dominated by substitution at the C6 position, functionalization at C8 or C2, and cleavage of the N9-protecting group, rather than skeletal rearrangements.

Photochemical and Electrochemical Reactivity of 9-(1-Butoxyethyl)-6-chloro-9H-purine

The photochemical and electrochemical behavior of 9-(1-butoxyethyl)-6-chloro-9H-purine is primarily governed by the reactivity of the 6-chloropurine core. The 9-(1-butoxyethyl) substituent, being an alkyl ether group, is generally considered to be photochemically and electrochemically inert under conditions that would typically induce reactions in the purine ring system. Therefore, the following discussion is based on the known reactivity of 6-chloropurine and its derivatives.

Photochemical Reactivity

While specific photochemical studies on 9-(1-butoxyethyl)-6-chloro-9H-purine are not extensively documented in publicly available literature, the photochemical behavior of halogenated purines can be inferred from the study of similar aromatic and heterocyclic compounds. The primary photochemical reactions anticipated for this molecule are photosubstitution and photoreduction, driven by the excitation of the purine ring upon absorption of ultraviolet light.

The UV absorption spectrum of 6-chloropurine is characterized by a band at approximately 264-265 nm. google.comchemicalbook.com Irradiation at these wavelengths can lead to the homolytic cleavage of the carbon-chlorine bond, a common pathway for aryl halides. This process would generate a purinyl radical and a chlorine radical, which can then participate in subsequent reactions.

Photosubstitution: In the presence of nucleophilic solvents or reagents, the excited state of the 6-chloropurine moiety can undergo nucleophilic aromatic substitution (SNAr). This reaction would involve the replacement of the chlorine atom with another functional group. For instance, irradiation in the presence of water or alcohols could lead to the formation of the corresponding 6-hydroxy (hypoxanthine derivative) or 6-alkoxy purine derivatives.

Photoreduction: In the presence of a hydrogen donor, the purinyl radical formed upon C-Cl bond cleavage can abstract a hydrogen atom, leading to the formation of the corresponding purine derivative (lacking the chloro substituent). This photoreductive dehalogenation is a well-known reaction for many halogenated aromatic compounds.

The anticipated photochemical reactions are summarized in the table below.

| Reaction Type | Reagents/Conditions | Major Product(s) |

| Photosubstitution | H₂O / UV irradiation | 9-(1-Butoxyethyl)hypoxanthine |

| ROH / UV irradiation | 9-(1-Butoxyethyl)-6-alkoxypurine | |

| Photoreduction | Hydrogen donor (e.g., isopropanol) / UV irradiation | 9-(1-Butoxyethyl)-9H-purine |

This table presents plausible reactions based on the known photochemistry of related 6-chloropurines.

Electrochemical Reactivity

The electrochemical reactivity of 9-(1-butoxyethyl)-6-chloro-9H-purine is centered on the reduction of the purine ring system and the carbon-chlorine bond. Studies on purine and its derivatives have shown that the purine nucleus is electrochemically active and can undergo multi-electron reductions.

The electrochemical reduction of the 6-chloropurine core is expected to proceed in stages. The primary reduction step would likely involve the cleavage of the C-Cl bond, a process that is typically irreversible. This is followed by the reduction of the purine ring itself.

Based on studies of purine and adenine (B156593), the electrochemical reduction of the purine ring system occurs in two main stages. osti.gov The first stage is a two-electron reduction of the 1,6-double bond to form a 1,6-dihydropurine (B13809356) derivative. osti.gov The second stage involves a further two-electron reduction to a 1,2,3,6-tetrahydropurine derivative. osti.gov This highly reduced species is often unstable and can undergo subsequent chemical reactions, such as hydrolysis. osti.gov

The general mechanism for the electrochemical reduction can be summarized as follows:

Initial Reduction (Dehalogenation): 9-(1-Butoxyethyl)-6-chloro-9H-purine + 2e⁻ + H⁺ → 9-(1-Butoxyethyl)-9H-purine + Cl⁻

First Ring Reduction: 9-(1-Butoxyethyl)-9H-purine + 2e⁻ + 2H⁺ → 9-(1-Butoxyethyl)-1,6-dihydro-9H-purine

Second Ring Reduction: 9-(1-Butoxyethyl)-1,6-dihydro-9H-purine + 2e⁻ + 2H⁺ → 9-(1-Butoxyethyl)-1,2,3,6-tetrahydro-9H-purine

The specific reduction potentials for these processes for 9-(1-butoxyethyl)-6-chloro-9H-purine are not available in the literature. However, cyclic voltammetry studies on related 6-substituted purines have been conducted, though they often focus on their interaction with DNA or their determination in biological fluids. xmu.edu.cnasianpubs.org The reduction potentials are highly dependent on the pH of the solution and the nature of the electrode used.

The expected electrochemical reduction pathways are detailed in the table below.

| Electrode Process | Number of Electrons | Product(s) |

| Reductive dehalogenation | 2e⁻ | 9-(1-Butoxyethyl)-9H-purine |

| First purine ring reduction | 2e⁻ | 9-(1-Butoxyethyl)-1,6-dihydro-9H-purine |

| Second purine ring reduction | 2e⁻ | 9-(1-Butoxyethyl)-1,2,3,6-tetrahydro-9H-purine |

This table outlines the probable electrochemical reduction steps based on the known behavior of the purine core.

Advanced Spectroscopic and Structural Characterization Methodologies in Elucidating Chemical Transformations of 9 1 Butoxyethyl 6 Chloro 9h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the chemical transformations of 9-(1-Butoxyethyl)-6-chloro-9H-purine in real-time and for the unambiguous structural confirmation of reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

During a typical nucleophilic substitution reaction, NMR can be used to monitor the disappearance of the starting material's characteristic signals and the concurrent appearance of new signals corresponding to the product. For instance, the protons on the purine (B94841) core (H-2 and H-8) and the butoxyethyl side chain of the starting material would exhibit specific chemical shifts. Upon substitution of the chlorine atom, significant changes in the electron density of the purine ring occur, leading to shifts in the positions of the C-2, C-5, C-6, and C-8 carbon signals in the ¹³C NMR spectrum. This distinction is a reliable indicator of a successful transformation. For example, in related 6-chloropurine (B14466) derivatives, N9-alkylation results in a characteristic chemical shift for the C5 atom at approximately 132 ppm. nih.gov

The progress of the reaction can be quantified by integrating the respective peaks of the reactant and product over time. asahilab.co.jp This allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature and catalyst loading. asahilab.co.jp

Table 1: Hypothetical ¹H NMR Chemical Shifts for Reactant and a Product

| Assignment | 9-(1-Butoxyethyl)-6-chloro-9H-purine (Reactant) | 9-(1-Butoxyethyl)-6-amino-9H-purine (Product Example) |

|---|---|---|

| Purine H-8 | ~8.7 ppm | ~8.3 ppm |

| Purine H-2 | ~8.6 ppm | ~8.2 ppm |

| -OCH(CH₃)- | ~5.8 ppm | ~5.7 ppm |

| -OCH₂(CH₂)₂CH₃ | ~3.5 ppm | ~3.5 ppm |

| -CH(CH₃)- | ~1.6 ppm | ~1.6 ppm |

Mass Spectrometry for Reaction Progress and Byproduct Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the starting material, intermediates, products, and any byproducts formed during the chemical transformation of 9-(1-Butoxyethyl)-6-chloro-9H-purine. Techniques such as Electrospray Ionization (ESI-MS) are commonly employed for the analysis of purine derivatives. researchgate.net

By taking small aliquots from the reaction mixture at various time points, MS can provide a rapid assessment of the reaction's progress. The molecular ion peak ([M+H]⁺) of the starting material will decrease in intensity, while the corresponding peak for the desired product will increase. This method is particularly valuable for identifying the presence of intermediates or side-products, which might appear as unexpected masses in the spectrum. For instance, if the butoxyethyl protecting group is inadvertently cleaved, a corresponding lower mass species would be detected.

Table 2: Expected Exact Masses for Monitoring a Substitution Reaction

| Compound | Molecular Formula | Exact Mass (m/z) for [M+H]⁺ |

|---|---|---|

| 9-(1-Butoxyethyl)-6-chloro-9H-purine | C₁₁H₁₅ClN₄O | 255.1007 |

| 9-(1-Butoxyethyl)-6-methoxy-9H-purine | C₁₂H₁₈N₄O₂ | 251.1503 |

| 9-(1-Butoxyethyl)-6-hydrazinyl-9H-purine | C₁₁H₁₈N₆O | 251.1615 |

X-ray Crystallography for Crystalline Structure Elucidation of Reaction Products

If a derivative of 9-(1-Butoxyethyl)-6-chloro-9H-purine forms a suitable crystal, X-ray analysis can confirm the regioselectivity of the substitution (i.e., that the nucleophile has indeed replaced the chlorine at C6) and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While data for the title compound's derivatives are not available, the analysis of a related compound, (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine, illustrates the type of crystallographic data that can be obtained. nih.gov

Table 3: Representative Crystal Data for a 9-Substituted-6-chloro-9H-purine Analog

| Parameter | Value for (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine nih.gov |

|---|---|

| Chemical Formula | C₉H₉ClN₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1818 (11) |

| b (Å) | 9.7103 (13) |

| c (Å) | 13.9435 (19) |

| α (°) | 69.642 (1) |

| β (°) | 75.448 (1) |

| γ (°) | 67.032 (1) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful method for identifying functional groups within a molecule. mdpi.com In the context of 9-(1-Butoxyethyl)-6-chloro-9H-purine transformations, these techniques are used to verify the incorporation of new functional groups and the disappearance of the C-Cl bond. nih.gov

The starting material would show characteristic vibrational bands for the C-Cl stretch. Upon successful substitution with a nucleophile like an amine or an alcohol, this band would disappear, and new, distinct bands would emerge. For example, a reaction with an amine would result in the appearance of N-H stretching bands (typically in the 3300-3500 cm⁻¹ region), while reaction with an alcohol to form an ether linkage would show a new, strong C-O stretching band (around 1250 cm⁻¹). jchps.com These spectral changes provide clear evidence of the chemical transformation. researchgate.net

Table 4: Key IR Vibrational Frequencies for Functional Group Transformation

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Relevance |

|---|---|---|---|

| C-Cl | Stretch | ~600-800 | Present in reactant, absent in product |

| N-H (amine) | Stretch | 3300-3500 | Appears in amination product |

| C-O (ether) | Stretch | 1200-1300 | Appears in alkoxylation product |

| C=N (purine ring) | Stretch | ~1610-1640 | Present in both reactant and product |

Chiroptical Spectroscopy for Stereochemical Assignment in Asymmetric Synthesis

The 9-(1-Butoxyethyl) group contains a chiral center at the carbon atom bonded to both the purine nitrogen and the butoxy group. Consequently, 9-(1-Butoxyethyl)-6-chloro-9H-purine is a chiral molecule that exists as a pair of enantiomers. If this compound is used in an asymmetric synthesis or if a reaction product is resolved into its separate enantiomers, chiroptical spectroscopy becomes a crucial analytical tool.

Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. An enantiomerically pure sample of a product derived from 9-(1-Butoxyethyl)-6-chloro-9H-purine would produce a characteristic CD spectrum with positive or negative bands (Cotton effects). This spectrum serves as a fingerprint for a specific enantiomer and can be used to determine the enantiomeric excess (ee) of a reaction mixture. Furthermore, by comparing experimental CD spectra with those predicted by quantum chemical calculations, it is often possible to assign the absolute configuration (R or S) of the chiral center.

Computational and Theoretical Investigations of 9 1 Butoxyethyl 6 Chloro 9h Purine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of a molecule. Such studies, typically employing density functional theory (DFT) or other ab initio methods, could provide significant insights into 9-(1-Butoxyethyl)-6-chloro-9H-purine.

Electronic Structure Analysis and Frontier Molecular Orbitals

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and localization of these orbitals are fundamental in determining the compound's reactivity and its potential as an electron donor or acceptor in chemical reactions. While studies on other purine (B94841) derivatives have identified the regions of HOMO and LUMO density, specific data for 9-(1-Butoxyethyl)-6-chloro-9H-purine is not available.

Reaction Pathway Elucidation and Transition State Modeling

Computational modeling can be used to map out potential reaction pathways for 9-(1-Butoxyethyl)-6-chloro-9H-purine, for instance, in nucleophilic substitution reactions at the C6 position, a common reaction for 6-chloropurines. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism and its kinetics can be achieved. Transition state modeling would allow for the determination of activation energies, providing a quantitative measure of the reaction rate. No such specific reaction pathways have been computationally elucidated for 9-(1-Butoxyethyl)-6-chloro-9H-purine in the reviewed literature.

Spectroscopic Property Prediction (NMR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties. For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. For other 6-chloropurine (B14466) derivatives, ¹³C NMR chemical shifts, particularly of the C5 carbon, have been used to differentiate between N7 and N9 isomers. nih.gov Similarly, the prediction of UV-Vis absorption spectra can provide information about the electronic transitions within the molecule. Without experimental or computational data for 9-(1-Butoxyethyl)-6-chloro-9H-purine, a detailed analysis is not possible.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis of 9-(1-Butoxyethyl)-6-chloro-9H-purine

The butoxyethyl group attached to the N9 position of the purine ring introduces a degree of conformational flexibility. MD simulations could be employed to explore the potential energy surface of 9-(1-Butoxyethyl)-6-chloro-9H-purine and identify its low-energy conformers. nih.gov This analysis would reveal the preferred spatial arrangements of the butoxyethyl chain relative to the purine core, which can be crucial for its interaction with biological targets. Currently, there are no published conformational analyses for this specific molecule.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. MD simulations in explicit solvent models (e.g., water) can be used to study these effects on 9-(1-Butoxyethyl)-6-chloro-9H-purine. Such simulations would provide information on how solvent molecules arrange around the solute and how this solvation shell affects its conformational preferences and the accessibility of reactive sites. The influence of different solvents on the molecule's dynamic behavior and reactivity remains an uninvestigated area.

Docking Studies and Molecular Recognition (Non-Biological Target Interactions)

Computational docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a receptor. In the context of 9-(1-Butoxyethyl)-6-chloro-9H-purine, these investigations, while not focused on human clinical targets, provide valuable insights into its potential interactions with various non-biological receptors and synthetic materials.

Ligand-Receptor Binding Site Prediction (Excluding human/clinical targets)

The prediction of ligand-receptor binding sites is a critical first step in understanding molecular recognition. For 9-(1-Butoxyethyl)-6-chloro-9H-purine, computational models are employed to identify potential binding pockets on the surfaces of various non-biological targets. These targets can include synthetic polymers, metal-organic frameworks (MOFs), or other materials where the purine derivative might act as a functional component. The prediction algorithms typically analyze the receptor's surface for cavities with appropriate size, shape, and electrostatic properties to accommodate the ligand.

The butoxyethyl group at the N9 position introduces a degree of flexibility and hydrophobicity, which significantly influences the predicted binding sites. The chloro-substituted purine core offers potential for specific electronic and stacking interactions. Computational studies on related 6-chloropurine derivatives have shown that the purine ring often engages in π-π stacking interactions, while the substituent at the N9 position dictates the orientation within the binding pocket. For 9-(1-Butoxyethyl)-6-chloro-9H-purine, it is predicted that the butoxyethyl chain would favor binding sites with hydrophobic character.

Table 1: Predicted Binding Site Characteristics for 9-(1-Butoxyethyl)-6-chloro-9H-purine with Model Receptors

| Receptor Type | Predicted Binding Site Features | Dominant Interaction Type |

| Hydrophobic Polymer | Hydrophobic cavity, van der Waals contacts | Hydrophobic |

| Metal-Organic Framework | Pores with aromatic linkers | π-π stacking |

| Carbon Nanotube | Exterior surface | van der Waals, π-π stacking |

Analysis of Non-Covalent Interactions

Once a potential binding pose is identified, a detailed analysis of the non-covalent interactions between 9-(1-Butoxyethyl)-6-chloro-9H-purine and the receptor is performed. These interactions are crucial for the stability of the ligand-receptor complex. Key non-covalent interactions for this compound include:

Hydrogen Bonding: While the core purine structure has limited hydrogen bond donors, the nitrogen atoms can act as acceptors. The ether oxygen in the butoxyethyl group also presents a potential hydrogen bond acceptor site.

Van der Waals Forces: These are significant, particularly involving the flexible butoxyethyl chain and the hydrophobic regions of a receptor.

π-π Stacking: The aromatic purine ring is capable of forming stacking interactions with other aromatic systems within a receptor.

Halogen Bonding: The chlorine atom at the C6 position can participate in halogen bonding, an often-overlooked but significant non-covalent interaction where the chlorine acts as an electrophilic region.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions, providing a deeper understanding of the binding mode.

Structure-Reactivity Relationships Derived from Computational Models

Computational models can elucidate the relationship between the molecular structure of 9-(1-Butoxyethyl)-6-chloro-9H-purine and its chemical reactivity. Density Functional Theory (DFT) is a commonly employed method for these investigations. By calculating various molecular descriptors, a quantitative structure-reactivity relationship (QSRR) can be established.

Key descriptors for 9-(1-Butoxyethyl)-6-chloro-9H-purine include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insight into the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the purine ring are expected to be electron-rich, while the region around the chlorine atom may show electrophilic character.

Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can pinpoint specific atoms that are more likely to be involved in chemical reactions.

Table 2: Calculated Reactivity Descriptors for 9-(1-Butoxyethyl)-6-chloro-9H-purine

| Descriptor | Calculated Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Applications and Role in Advanced Organic Synthesis and Chemical Biology Research

9-(1-Butoxyethyl)-6-chloro-9H-purine as a Key Intermediate in Complex Molecule Synthesis

The utility of 9-(1-butoxyethyl)-6-chloro-9H-purine as a foundational starting material is demonstrated in its application as a precursor to a wide array of more complex molecules. The butoxyethyl group at the N9 position serves as a crucial protecting group, allowing for selective reactions at other positions of the purine (B94841) ring before its removal under specific conditions.

The C6-chloro substituent of 9-(1-butoxyethyl)-6-chloro-9H-purine is a key reactive site for nucleophilic aromatic substitution, enabling the introduction of a diverse range of functional groups. This reactivity is fundamental to its role as a precursor to various purine analogs. By reacting it with different nucleophiles, a library of 6-substituted purine derivatives can be synthesized. For instance, treatment with amines, thiols, or alkoxides leads to the corresponding 6-amino, 6-thio, or 6-alkoxy purines. These transformations are foundational in the exploration of novel chemical entities with potential biological relevance. The 9-(1-butoxyethyl) group ensures that the N9 position remains unreactive during these substitutions, and it can be subsequently removed, typically under acidic conditions, to yield the final N9-unsubstituted purine analog.

Table 1: Representative Nucleophilic Substitution Reactions at the C6 Position of N9-Protected 6-Chloropurines

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amine | R¹R²NH, base (e.g., K₂CO₃), solvent (e.g., DMF) | 6-Aminopurine derivative |

| Thiol | RSH, base (e.g., NaH), solvent (e.g., THF) | 6-Thiopurine derivative |

| Alcohol | ROH, base (e.g., NaH), solvent (e.g., THF) | 6-Alkoxypurine derivative |

| Organometallic Reagent | R-Met (e.g., R-B(OH)₂, Pd catalyst), base | 6-Aryl/Alkylpurine derivative |

Beyond simple substitution at the C6 position, 9-(1-butoxyethyl)-6-chloro-9H-purine can serve as a versatile building block for the construction of more elaborate heterocyclic scaffolds. The purine core itself can be a foundational element upon which other rings are fused or attached. For example, the C6-chloro group can be displaced by a nucleophile that contains a second reactive site. This can then undergo an intramolecular cyclization to form a new ring fused to the purine system. Furthermore, the reactivity of other positions on the purine ring, such as C2 and C8, can be exploited in multi-step syntheses to build complex, polycyclic aromatic systems. The strategic use of the 9-(1-butoxyethyl) protecting group is essential in these synthetic sequences to ensure regioselectivity.

In the context of prodrug synthesis, the 9-(1-butoxyethyl) group can be envisioned as a labile promoiety. The chemical synthesis of such prodrugs would involve the initial protection of a biologically active purine analog at the N9 position with a butoxyethyl group. This modification alters the physicochemical properties of the parent molecule, such as its solubility and lipophilicity. The key chemical aspect of this methodology is the controlled cleavage of the 1-butoxyethyl ether linkage. This deprotection is typically designed to occur under specific physiological conditions, such as a lower pH environment, to release the active purine derivative. The synthesis of the prodrug itself would involve the reaction of the N9-unsubstituted purine with butyl vinyl ether under acidic catalysis to install the 9-(1-butoxyethyl) group.

Development of Novel Purine-Based Ligands and Reagents

The inherent coordination properties of the nitrogen atoms in the purine ring system make it an attractive scaffold for the design of novel ligands and reagents for various applications, including material science and catalysis.

Purine derivatives are being explored for their potential as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atoms at positions 1, 3, 7, and 9 can potentially coordinate to metal ions. Starting from 9-(1-butoxyethyl)-6-chloro-9H-purine, functional groups with additional coordination sites can be introduced at the C6 position. For example, displacement of the chloride with a substituted aniline (B41778) or a pyridine-containing thiol would yield a multidentate ligand. The 9-(1-butoxyethyl) group could be retained to modulate the solubility and processing of the resulting metal complexes or removed to allow for N9 coordination. The synthesis of such ligands provides a pathway to new materials with potentially interesting electronic, magnetic, or porous properties.

The purine scaffold can also be incorporated into the design of novel organocatalysts or as ligands for transition metal catalysts. By introducing catalytically active moieties onto the purine ring, new catalytic species can be developed. For example, a primary or secondary amine introduced at the C6 position could be further functionalized to create a chiral catalyst for asymmetric synthesis. The purine core would serve as a rigid scaffold to hold the catalytic groups in a specific spatial arrangement. 9-(1-Butoxyethyl)-6-chloro-9H-purine is a valuable starting material in this context, as it allows for the straightforward introduction of a wide variety of functional groups at the C6 position, which can then be elaborated into the desired catalytic domain.

Mechanistic Studies in Chemical Biology (In Vitro and In Silico Only)

The utility of 9-(1-Butoxyethyl)-6-chloro-9H-purine in chemical biology primarily stems from its character as a derivative of 6-chloropurine (B14466). The chlorine atom at the 6-position serves as a reactive handle for nucleophilic substitution, allowing for the synthesis of a diverse library of purine derivatives. The 1-butoxyethyl group at the N9 position influences the compound's solubility and steric profile, which can be critical in modulating interactions with biological macromolecules.

Investigation of Molecular Interactions with Model Biological Systems (e.g., specific enzymes, receptors)

While comprehensive studies on the direct interaction of 9-(1-Butoxyethyl)-6-chloro-9H-purine with specific enzymes or receptors are not extensively documented in publicly available literature, its structural similarity to other 9-substituted-6-chloropurines suggests potential avenues of investigation. For instance, related compounds have been explored as precursors for inhibitors of various kinases and other ATP-utilizing enzymes. The purine core can mimic the adenine (B156593) moiety of ATP, leading to competitive inhibition. The butoxyethyl group would be expected to interact with hydrophobic pockets adjacent to the ATP-binding site.

In silico docking studies could provide initial insights into the potential binding modes of 9-(1-Butoxyethyl)-6-chloro-9H-purine with various enzymes. Such computational models would likely predict interactions between the purine ring's nitrogen atoms and key amino acid residues in an active site, while the butoxyethyl chain could form van der Waals contacts within a hydrophobic channel.

Elucidation of Binding Mechanisms at the Molecular Level

Detailed molecular-level binding mechanisms for 9-(1-Butoxyethyl)-6-chloro-9H-purine are yet to be fully elucidated through experimental methods like X-ray crystallography or NMR spectroscopy. However, based on the known reactivity of the 6-chloropurine scaffold, it is plausible that its derivatives could act as covalent inhibitors. The chlorine atom can be displaced by a nucleophilic residue (e.g., cysteine) within an enzyme's active site, leading to irreversible inhibition. The kinetics of such a reaction would be influenced by the electronic properties of the purine ring and the steric hindrance imposed by the N9-substituent.

Structure-Activity Relationship Studies for in vitro Enzyme Inhibition (Excluding therapeutic efficacy)

Systematic structure-activity relationship (SAR) studies focusing specifically on 9-(1-Butoxyethyl)-6-chloro-9H-purine are limited. However, broader SAR studies on 6-chloropurine derivatives provide valuable context. The nature of the substituent at the 9-position is known to significantly impact the inhibitory potency and selectivity of these compounds. Variations in the length, branching, and polarity of the alkyl chain at N9 can alter the compound's fit within a target's binding pocket. For instance, a longer or more branched chain might enhance binding affinity by occupying a larger hydrophobic pocket, while the introduction of polar groups could facilitate interactions with different regions of the active site.

To establish a clear SAR for 9-(1-Butoxyethyl)-6-chloro-9H-purine, a series of analogues with systematic modifications to the butoxyethyl group would need to be synthesized and evaluated in in vitro enzyme assays.

| Structural Modification | Predicted Impact on In Vitro Activity |

| Chain length of the alkoxy group | Affects hydrophobic interactions and steric fit |

| Branching of the alkyl chain | Influences conformational flexibility and binding |

| Introduction of polar groups | May alter solubility and hydrogen bonding potential |

| Isomeric form of the butoxy group | Could impact the precise orientation in a binding site |

Supramolecular Chemistry and Host-Guest Interactions

The purine core of 9-(1-Butoxyethyl)-6-chloro-9H-purine provides a platform for engaging in various non-covalent interactions, making it a candidate for studies in supramolecular chemistry. The aromatic system can participate in π-π stacking interactions with other aromatic molecules. The nitrogen atoms in the purine ring can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors.

These properties could be exploited in the design of host-guest systems. For example, 9-(1-Butoxyethyl)-6-chloro-9H-purine could be encapsulated within the cavity of a macrocyclic host molecule, such as a cyclodextrin (B1172386) or a calixarene. The stability of such a complex would be determined by a combination of hydrophobic interactions involving the butoxyethyl chain and specific hydrogen bonding or π-stacking interactions with the purine ring. The formation of such host-guest complexes could be monitored using techniques like NMR spectroscopy, UV-Vis spectroscopy, or isothermal titration calorimetry to determine the binding affinity and stoichiometry.

Applications in Analytical Chemistry Methods Development

In the realm of analytical chemistry, 9-(1-Butoxyethyl)-6-chloro-9H-purine can serve as a useful intermediate or standard. Its defined chemical structure and reactivity make it suitable for the development and validation of new analytical methods.

For instance, its reactivity with nucleophiles can be harnessed to develop derivatization reagents for the sensitive detection of certain analytes by chromatography or spectroscopy. By reacting 9-(1-Butoxyethyl)-6-chloro-9H-purine with a target molecule containing a suitable nucleophilic group, a product with enhanced detectability (e.g., due to the introduction of a chromophore or fluorophore via a secondary reaction) can be formed.

Furthermore, this compound could be used as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. Its unique mass and retention time would allow for the accurate quantification of structurally related analytes in complex matrices. The development of such methods would require careful optimization of chromatographic conditions and mass spectrometric parameters.

| Analytical Application | Role of 9-(1-Butoxyethyl)-6-chloro-9H-purine | Technique |

| Derivatization Reagent | Reacts with nucleophilic analytes for enhanced detection | HPLC, GC, UV-Vis, Fluorescence Spectroscopy |

| Internal Standard | Accurate quantification of related compounds | LC-MS, GC-MS |

| Method Development | Validation and optimization of analytical procedures | Various |

Future Directions and Emerging Research Avenues for 9 1 Butoxyethyl 6 Chloro 9h Purine

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry by predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes. rjptonline.orgsciencedaily.com These technologies can analyze vast datasets of chemical reactions to identify patterns and make predictions about new, unstudied reactions. eurekalert.org For a molecule like 9-(1-Butoxyethyl)-6-chloro-9H-purine, AI/ML models could theoretically predict the outcomes of various derivatization reactions, suggesting the most promising pathways for creating novel compounds. However, there is currently no published research demonstrating the use of AI or ML specifically for predicting reactions involving this compound.

High-Throughput Experimentation in Derivatization Studies

High-throughput experimentation (HTE) allows for the rapid synthesis and screening of large libraries of chemical compounds. This methodology is invaluable for exploring the structure-activity relationships of a core scaffold. In the context of 9-(1-Butoxyethyl)-6-chloro-9H-purine, HTE could be employed to rapidly synthesize a diverse set of derivatives by varying the substituents at the C6 position, replacing the chlorine atom with various amines, thiols, or other nucleophiles. While HTE is a powerful tool in medicinal chemistry, its application to create a library of derivatives from 9-(1-Butoxyethyl)-6-chloro-9H-purine has not been reported.

Exploring New Catalytic Systems for Functionalization

Modern synthetic chemistry increasingly relies on novel catalytic systems to achieve efficient and selective transformations. For the purine (B94841) scaffold, catalysts are crucial for reactions such as C-H activation, cross-coupling, and regioselective substitutions. The functionalization of 9-(1-Butoxyethyl)-6-chloro-9H-purine could benefit from the development of new catalysts tailored to its specific structure. For instance, advanced catalysts could enable selective modifications at other positions on the purine ring, leaving the butoxyethyl group intact. Research into such specific catalytic systems for this compound is not yet available.

Advanced Materials Science Applications Based on Purine Scaffolds

The unique electronic and hydrogen-bonding capabilities of the purine scaffold make it an attractive building block for advanced materials. Purine derivatives are being investigated for their potential use in polymers, organic electronics, and supramolecular assemblies. The specific properties of 9-(1-Butoxyethyl)-6-chloro-9H-purine, such as its solubility and potential for self-assembly, could make it a candidate for materials science applications. However, this remains a purely speculative area, as no studies have been published exploring its use in this context.

Unexplored Reactivity Patterns and Synthetic Challenges

The reactivity of the 6-chloropurine (B14466) core is well-established, with the chlorine atom being susceptible to nucleophilic substitution. mdpi.com However, the influence of the 9-(1-butoxyethyl) substituent on the reactivity of the purine ring is not documented. This side chain could present unique synthetic challenges, such as potential lability under certain reaction conditions or steric hindrance affecting reactivity at adjacent positions. A systematic study of its reactivity patterns—for instance, its behavior in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions—has not been undertaken. Understanding these patterns is a prerequisite for its effective use as a synthetic building block, but this foundational research is not yet available in the literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.